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molecular formula C20H26ClN3O2 B8526638 Pyridazine, 3-(4-chloro-2-methoxyphenyl)-6-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]-

Pyridazine, 3-(4-chloro-2-methoxyphenyl)-6-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]-

Cat. No. B8526638
M. Wt: 375.9 g/mol
InChI Key: PQTDPJMQCVPJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08729263B2

Procedure details

SiliaCat® DPP-Pd (0.37 g, 0.10 mmol) was added to a microwave vial containing a mixture of 3-(4-chloro-2-methoxyphenyl)-6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazine (0.36 g, 0.96 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.47 g, 2.4 mmol), and K2CO3 (0.53 g, 3.8 mmol) in ethanol/water (10:1, 6.6 mL). The reaction mixture was sealed, then heated in a microwave reactor at 160° C. for 1 h. After cooling, the reaction was purified by solid phase extraction (5 g SiliaBond Carbonate®, MeOH as eluent). The filtrate was concentrated in vacuo and the resulting residue was purified by flash chromatography (silica gel saturated with Et3N, 2 to 25% MeOH in DCM) to give the desired product (0.08 mg, 21%). [M+H]: 408.4; 1H NMR (400 MHz, DMSO-d6) δ 13.01 (bs, 1H), 8.33 (bs, 1H), 8.05 (bs, 1H), 7.94 (d, J=9.5 Hz, 1H), 7.70 (d, J=8.0 Hz, 1H), 7.38 (d, J=1.5 Hz, 1H), 7.34 (dd, J=8.0, 1.5 Hz, 1H), 7.14 (d, J=9.5 Hz, 1H), 5.57-5.74 (m, 1H), 3.90 (s, 3H), 2.00-2.14 (m, 2H), 1.17-1.31 (m, 8H), 1.11 (s, 6H).
Quantity
0.47 g
Type
reactant
Reaction Step One
Name
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
6.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.37 g
Type
catalyst
Reaction Step Two
Yield
21%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[N:10][C:11]([O:14][CH:15]3[CH2:20][C:19]([CH3:22])([CH3:21])[NH:18][C:17]([CH3:24])([CH3:23])[CH2:16]3)=[CH:12][CH:13]=2)=[C:4]([O:25][CH3:26])[CH:3]=1.CC1(C)C(C)(C)OB([C:35]2[CH:36]=[N:37][NH:38][CH:39]=2)O1.C([O-])([O-])=O.[K+].[K+]>C(O)C.O.[Pd]>[CH3:26][O:25][C:4]1[CH:3]=[C:2]([C:35]2[CH:36]=[N:37][NH:38][CH:39]=2)[CH:7]=[CH:6][C:5]=1[C:8]1[N:9]=[N:10][C:11]([O:14][CH:15]2[CH2:20][C:19]([CH3:21])([CH3:22])[NH:18][C:17]([CH3:23])([CH3:24])[CH2:16]2)=[CH:12][CH:13]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
0.36 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)C=1N=NC(=CC1)OC1CC(NC(C1)(C)C)(C)C)OC
Name
Quantity
0.47 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=NNC1)C
Name
Quantity
0.53 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
ethanol water
Quantity
6.6 mL
Type
solvent
Smiles
C(C)O.O
Step Two
Name
Quantity
0.37 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing
CUSTOM
Type
CUSTOM
Details
The reaction mixture was sealed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction was purified by solid phase extraction (5 g SiliaBond Carbonate®, MeOH as eluent)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by flash chromatography (silica gel saturated with Et3N, 2 to 25% MeOH in DCM)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC(=C1)C=1C=NNC1)C=1N=NC(=CC1)OC1CC(NC(C1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.08 mg
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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